molecular formula C13H14BrNO B1467783 3-(4-Bromophenyl)-5-tert-butylisoxazole CAS No. 1056456-29-1

3-(4-Bromophenyl)-5-tert-butylisoxazole

Cat. No.: B1467783
CAS No.: 1056456-29-1
M. Wt: 280.16 g/mol
InChI Key: GUNKRJHXZIYIFE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-tert-butylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl and tert-butyl groups in this compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-tert-butylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydroxamic acid with tert-butylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-tert-butylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isoxazole ring can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form reduced isoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted isoxazoles with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized derivatives of the isoxazole ring.

    Reduction Reactions: Products include reduced forms of the isoxazole ring.

Scientific Research Applications

3-(4-Bromophenyl)-5-tert-butylisoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a hydroxyphenyl group instead of a tert-butyl group, which may alter its chemical and biological properties.

    3-(4-Bromophenyl)-5-(4-methoxyphenyl)isoxazole:

Uniqueness

3-(4-Bromophenyl)-5-tert-butylisoxazole is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)12-8-11(15-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKRJHXZIYIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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